

Unveiling the Journey of Methyl 2-amino-5-chloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-amino-5-chloronicotinate**

Cat. No.: **B1316219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of **Methyl 2-amino-5-chloronicotinate**, a key chemical intermediate. With applications in the pharmaceutical and agrochemical industries, this compound serves as a versatile building block for the synthesis of a range of bioactive molecules. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a look into its potential biological significance.

Introduction

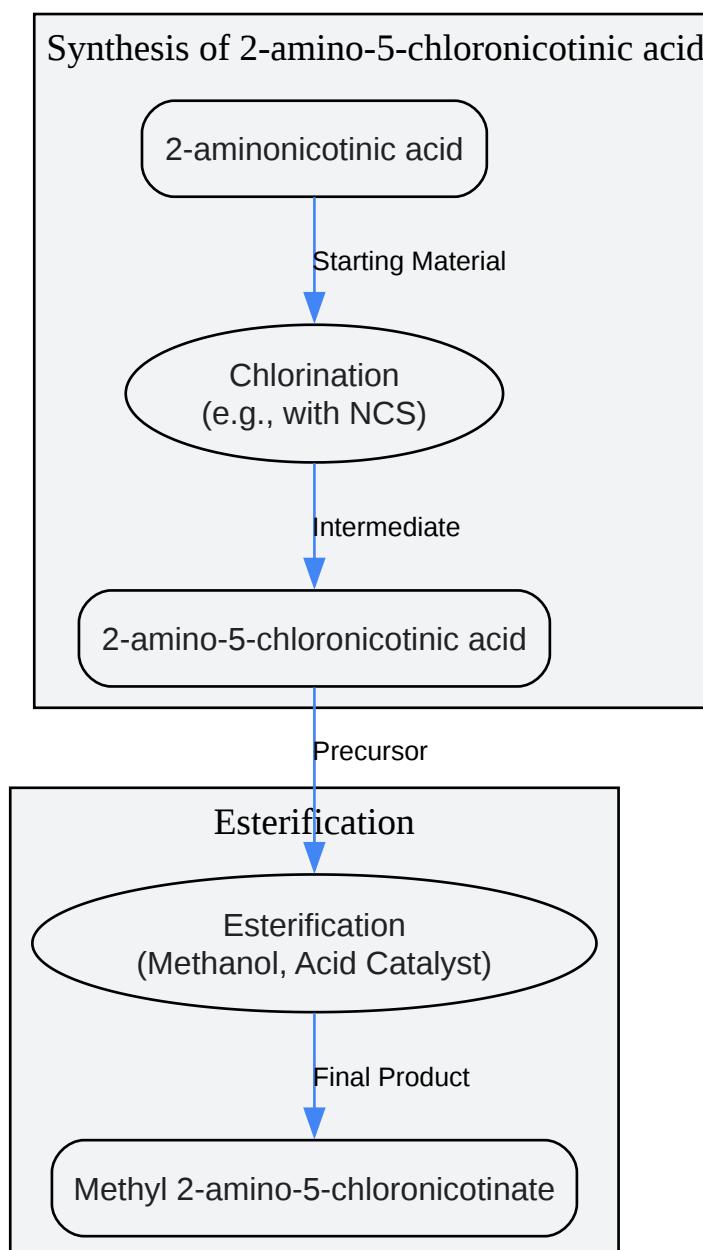
Methyl 2-amino-5-chloronicotinate (CAS No. 50735-33-6) is a substituted pyridine derivative characterized by an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring. Its structure lends itself to further chemical modifications, making it a valuable precursor in the development of novel compounds with potential therapeutic or agricultural applications. Analogous compounds, such as Methyl 2-amino-5-bromonicotinate, have been utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of anti-inflammatory and anti-cancer agents.^[1]

Physicochemical Properties

Methyl 2-amino-5-chloronicotinate is a solid at room temperature with a melting point range of 137-142°C.^[2] A summary of its key physicochemical properties is presented in the table

below.

Property	Value	Reference
CAS Number	50735-33-6	[2]
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂	[2]
Molecular Weight	186.6 g/mol	[2]
Physical Form	Solid	[2]
Melting Point	137-142°C	[2]
Purity	Min. 98% (GC)	[2]


Historical Discovery and Synthesis

The first synthesis of **Methyl 2-amino-5-chloronicotinate** appears to be documented in a 1973 publication in the journal Chemistry of Heterocyclic Compounds. While the full historical context of its discovery is not extensively detailed in readily available literature, its emergence coincides with the broader exploration of nicotinic acid derivatives for various industrial applications.

The primary route for the synthesis of **Methyl 2-amino-5-chloronicotinate** involves the esterification of its corresponding carboxylic acid, 2-amino-5-chloronicotinic acid. This precursor can be synthesized through various methods, including the chlorination of 2-aminonicotinic acid.

General Synthetic Pathway

A logical workflow for the synthesis of **Methyl 2-amino-5-chloronicotinate** is outlined below. This pathway represents a common approach for the preparation of such nicotinic acid esters.

[Click to download full resolution via product page](#)

General synthetic workflow for **Methyl 2-amino-5-chloronicotinate**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-amino-5-chloronicotinate** from its discovery is not readily available, a general procedure can be inferred from standard organic chemistry practices for the esterification of carboxylic acids.

Synthesis of 2-amino-5-chloronicotinic acid (Hypothetical)

Materials:

- 2-aminonicotinic acid
- N-Chlorosuccinimide (NCS)
- Acetonitrile (or other suitable solvent)

Procedure:

- Dissolve 2-aminonicotinic acid in a suitable solvent such as acetonitrile.
- Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization or column chromatography to yield 2-amino-5-chloronicotinic acid.

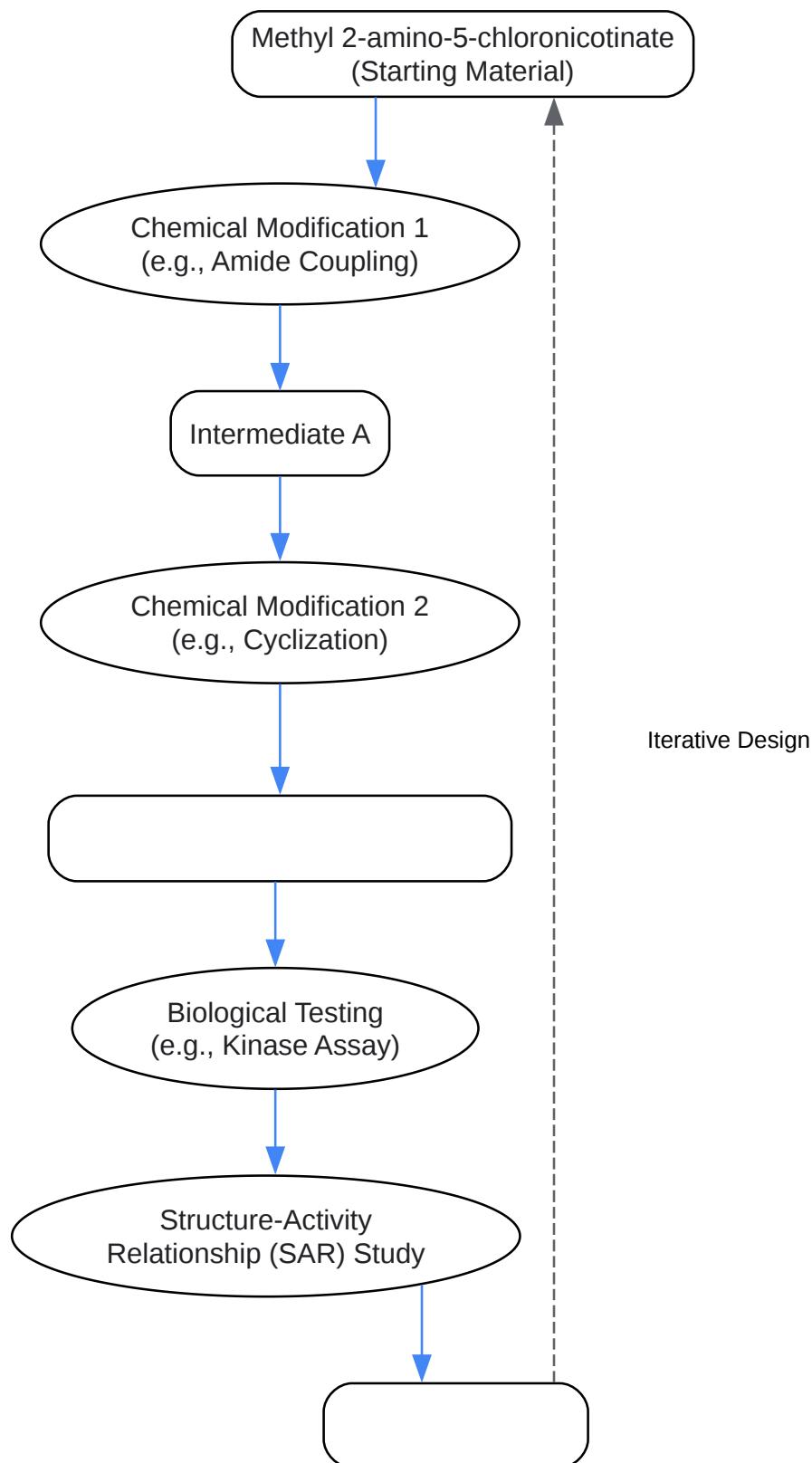
Esterification to Methyl 2-amino-5-chloronicotinate

Materials:

- 2-amino-5-chloronicotinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride

Procedure:

- Suspend 2-amino-5-chloronicotinic acid in an excess of anhydrous methanol.


- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.
- Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
- After completion, cool the mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to afford pure **Methyl 2-amino-5-chloronicotinate**.

Potential Biological Activity and Applications

While specific biological data for **Methyl 2-amino-5-chloronicotinate** is scarce in public literature, its structural similarity to other nicotinic acid derivatives suggests potential applications in agrochemicals and pharmaceuticals.^[3] Nicotinic acid derivatives are known to act as herbicides and plant growth regulators.^[3]

The herbicidal activity of related compounds often involves the disruption of essential plant-specific metabolic pathways. For instance, some herbicides interfere with amino acid synthesis or photosynthesis. As a plant growth regulator, it might influence hormone signaling pathways within the plant.

Given the lack of specific signaling pathway information for **Methyl 2-amino-5-chloronicotinate**, a logical diagram illustrating its potential role as a precursor in the synthesis of a hypothetical bioactive compound is presented below. This demonstrates its utility in drug discovery and development workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-bromo-2-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Journey of Methyl 2-amino-5-chloronicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316219#discovery-and-history-of-methyl-2-amino-5-chloronicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com